molecular formula C19H20N2O3S B2622151 1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2379994-78-0

1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B2622151
CAS RN: 2379994-78-0
M. Wt: 356.44
InChI Key: AOSOFLBPFDTEGG-UHFFFAOYSA-N
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Description

The compound “1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a urea group, and a methoxyphenyl group .


Molecular Structure Analysis

The compound contains a furan ring and a thiophene ring, which are five-membered heterocyclic compounds containing oxygen and sulfur respectively . It also contains a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the urea group. The furan and thiophene rings, for example, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Unfortunately, without specific studies or data on this compound, it’s difficult to provide an accurate analysis .

Future Directions

The compound could be of interest for future research, given its complex structure and the presence of several functional groups known to exhibit biological activity . Further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-17-4-2-14(3-5-17)6-8-20-19(22)21-11-18-10-16(13-25-18)15-7-9-24-12-15/h2-5,7,9-10,12-13H,6,8,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOFLBPFDTEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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